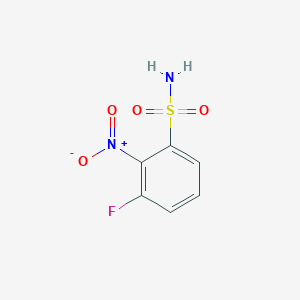

3-Fluoro-2-nitrobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSRHPKNZCCTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 2 Nitrobenzene 1 Sulfonamide and Precursors

Strategies for Constructing the Fluoronitrobenzene Core

The synthesis of the 3-fluoro-2-nitrobenzene moiety, the foundational structure of the target compound, can be approached through several established chemical strategies. These methods primarily involve introducing the nitro and fluoro groups onto a benzene (B151609) ring in a controlled manner.

Nitration of Fluorobenzene (B45895) Derivatives

A primary method for introducing a nitro group onto a fluorinated benzene ring is through electrophilic aromatic substitution, specifically nitration. The reaction typically involves treating a fluorobenzene derivative with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. nih.gov

The synthesis of the specific precursor, 1-fluoro-2-nitrobenzene, is achieved through this ortho-nitration pathway. matrix-fine-chemicals.comwikipedia.org

| Starting Material | Reagents | Major Products | Minor Products |

| Fluorobenzene | HNO₃, H₂SO₄ | p-Fluoronitrobenzene | o-Fluoronitrobenzene |

This table illustrates the typical outcome of the nitration of fluorobenzene, highlighting the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (SNAr) Routes to Substituted Fluoronitrobenzenes

An alternative strategy for synthesizing fluoronitrobenzenes is through nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is effective when an aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, which activate the ring towards nucleophilic attack. libretexts.orglibretexts.org

In a typical SNAr approach, a good leaving group, such as a halide or even a nitro group, is displaced by a nucleophile. wikipedia.orgresearchgate.net For instance, a dinitro-substituted benzene ring can react with a fluoride (B91410) source, like potassium fluoride (KF), to replace one of the nitro groups with a fluorine atom. epa.gov Similarly, a dihalogenated nitrobenzene (B124822), such as 2,4-dinitrochlorobenzene, can react with a fluoride source to yield a fluoronitrobenzene. wikipedia.org The presence of at least one nitro group ortho or para to the leaving group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org

A well-established industrial method known as the Halex process exemplifies this route, where a nitro-activated chlorobenzene is converted to a fluoronitrobenzene using an alkali metal fluoride. wikipedia.orgwikipedia.org For example, 1-chloro-2-nitrobenzene can be converted to 1-fluoro-2-nitrobenzene.

| Substrate | Nucleophile | Product |

| 1-Chloro-2-nitrobenzene | KF | 1-Fluoro-2-nitrobenzene |

| 1,3-Dinitrobenzene | KF | 1-Fluoro-3-nitrobenzene epa.gov |

| 2,4-Dinitrochlorobenzene | KF | 1-Fluoro-2,4-dinitrobenzene |

This table provides examples of SNAr reactions used to synthesize fluoronitrobenzene derivatives.

Regioselectivity and Electronic Effects in Halogenated Nitrobenzene Synthesis

The regiochemical outcome of synthesizing halogenated nitrobenzenes is governed by the interplay of inductive and mesomeric (resonance) effects of the substituents on the aromatic ring.

Conversely, in nucleophilic aromatic substitution (SNAr), the regioselectivity is dictated by the ability of substituents to stabilize a negative charge. Electron-withdrawing groups like the nitro group (-NO₂) are strong activators for SNAr reactions. libretexts.org They effectively stabilize the intermediate Meisenheimer complex when positioned ortho or para to the leaving group, allowing their electron-withdrawing resonance and inductive effects to delocalize the negative charge. libretexts.org A nitro group in the meta position offers no such resonance stabilization, rendering the leaving group inert to substitution under typical SNAr conditions. libretexts.org Therefore, for an SNAr reaction to proceed, a potent electron-withdrawing group must be located at the ortho or para position relative to the leaving group.

Formation of the Sulfonamide Functionality

Once the 1-fluoro-2-nitrobenzene core is synthesized, the next critical step is the introduction of the sulfonamide group at the 3-position. This is typically a two-step process involving the creation of a sulfonyl chloride intermediate, followed by amination.

Synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonyl Chloride Intermediate

The key intermediate for forming the sulfonamide is 3-fluoro-2-nitrobenzene-1-sulfonyl chloride. This compound is synthesized by the direct electrophilic sulfonylation of 1-fluoro-2-nitrobenzene.

The most common method for introducing a sulfonyl chloride group onto an aromatic ring is through reaction with chlorosulfonic acid (ClSO₃H). google.com In this reaction, 1-fluoro-2-nitrobenzene is treated with an excess of chlorosulfonic acid. The existing substituents on the ring direct the incoming electrophile. The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating but ortho, para-director. In this case, the directing effects align to favor substitution at the position meta to the nitro group and ortho to the fluorine, which is the 3-position.

The reaction of a nitrobenzene derivative with chlorosulfonic acid is a well-documented procedure for producing the corresponding sulfonyl chloride. google.comprepchem.com For example, the synthesis of 3-nitrobenzenesulfonyl chloride involves adding nitrobenzene to chlorosulfonic acid and heating the mixture. google.comprepchem.com Often, an inorganic acid chloride such as thionyl chloride is added after the initial reaction to ensure the complete conversion of the sulfonic acid intermediate to the sulfonyl chloride. google.comprepchem.com The product is typically isolated by pouring the reaction mixture into ice-water, which precipitates the sulfonyl chloride. prepchem.com

| Starting Material | Reagent(s) | Product |

| Nitrobenzene | 1. Chlorosulfonic Acid2. Thionyl Chloride | 3-Nitrobenzenesulfonyl chloride google.comprepchem.com |

| 1-Fluoro-2-nitrobenzene | Chlorosulfonic Acid | 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride |

This table outlines the synthesis of sulfonyl chloride intermediates using chlorosulfonic acid.

Once the 3-fluoro-2-nitrobenzene-1-sulfonyl chloride is obtained, it can be readily converted to the final product, 3-fluoro-2-nitrobenzene-1-sulfonamide, by reaction with ammonia (B1221849) or a primary/secondary amine.

Oxidative Cleavage Routes to Sulfonyl Chlorides

A common and efficient pathway to sulfonamides begins with the synthesis of the corresponding sulfonyl chloride. For 3-Fluoro-2-nitrobenzene-1-sulfonamide, the key intermediate is 3-fluoro-2-nitrobenzene-1-sulfonyl chloride. This precursor can be generated from sulfur-based functional groups like thiols or disulfides through oxidative chlorination. rsc.org

One effective method involves the direct conversion of a thiol, such as 3-fluoro-2-nitrothiophenol, to the sulfonyl chloride. This transformation can be achieved using a highly reactive system of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). This process is typically rapid and occurs under mild conditions at room temperature. The mechanism is thought to involve the intermediate formation of disulfides, which are then oxidized and chlorinated to yield the desired sulfonyl chloride. rsc.org Another established method for this oxidative chlorination is the use of chlorine gas in an aqueous medium, which can be effective for a range of aryl substrates. acs.org

Table 1: Reagents for Oxidative Conversion of Thiols to Sulfonyl Chlorides

| Reagent System | Conditions | Characteristics |

|---|---|---|

| H₂O₂ / SOCl₂ | Room Temperature | Fast reaction, mild conditions, high yield |

| Cl₂ / H₂O | 20-25 °C | Effective for various aryl substrates |

This table summarizes common reagent systems for the oxidative chlorination of thiols to form sulfonyl chlorides, the key precursors for sulfonamides.

Conversion of Sulfonyl Chlorides to Sulfonamides

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.ukijarsct.co.incbijournal.com In the case of 3-Fluoro-2-nitrobenzene-1-sulfonamide, which is a primary sulfonamide, the precursor 3-fluoro-2-nitrobenzene-1-sulfonyl chloride is treated with ammonia or an ammonia equivalent.

This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. cbijournal.com The choice of solvent can vary, with common options including diethyl ether, dichloromethane (DCM), or tetrahydrofuran (THF). cbijournal.comekb.eg The high reactivity of sulfonyl chlorides makes this a robust and generally high-yielding transformation. claremont.edu

Alternative Sulfonamide Synthesis via S-N Bond Formation

Alternative strategies circumvent the isolation of sulfonyl chloride intermediates, directly forming the sulfur-nitrogen (S-N) bond through different coupling mechanisms.

An increasingly utilized method for sulfonamide synthesis is the reductive coupling of nitroarenes with sulfinate salts. nih.gov In this approach, the nitro group of the nitroarene serves as the nitrogen source for the final sulfonamide. To synthesize a molecule like 3-Fluoro-2-nitrobenzene-1-sulfonamide, this method would theoretically involve a different precursor combination, such as coupling an aryl sulfinate with an aminating agent under reductive conditions, or more commonly, coupling a sulfinate with a nitroarene where the nitroarene itself is reduced to the amine in situ.

A prominent example of this strategy involves reacting a nitroarene with a sodium sulfinate in the presence of a reducing agent and often a metal catalyst. nih.govresearchgate.net For instance, copper-catalyzed systems have been developed where the nitroarene acts as both the nitrogen source and an oxidant, while the sodium sulfinate serves as the sulfur source and a reductant. nih.gov Other protocols employ reducing agents like sodium bisulfite (NaHSO₃), sometimes in conjunction with tin(II) chloride, to facilitate the coupling. nih.gov These methods are valuable because they utilize stable and readily available nitroarenes and sulfinates as starting materials. rsc.org

Sulfonyl fluorides have emerged as valuable alternatives to the more reactive and hydrolytically sensitive sulfonyl chlorides. claremont.edu While sulfonyl fluorides are more stable, their reduced reactivity necessitates activation for efficient sulfonamide formation. nih.gov

A modern approach involves the use of a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride towards nucleophilic attack by an amine. claremont.edunih.govmorressier.com This activation is believed to occur through the formation of a Lewis acid/base adduct with the sulfonyl group, which increases the electrophilicity of the sulfur atom. claremont.edunih.gov The reaction is typically carried out under mild conditions in a suitable solvent like tert-amyl alcohol. This method has been shown to be effective for a wide array of sulfonyl fluorides and amines, providing good to excellent yields of the corresponding sulfonamides. claremont.eduacs.org For the target compound, this pathway would involve the reaction of 3-fluoro-2-nitrobenzene-1-sulfonyl fluoride with an amine in the presence of the Lewis acid catalyst.

Optimization of Synthetic Pathways and Yields

Optimizing the synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonamide involves maximizing the yield of the desired product while minimizing the formation of impurities through competing side reactions.

Mitigation of Competing Side Reactions (e.g., Hydrolysis, Dimerization)

Dimerization and Other Side Reactions: In the synthesis of sulfonyl chlorides from thiols, incomplete oxidation can lead to the formation of disulfide dimers. Optimizing the stoichiometry of the oxidizing agent and reaction time is essential to ensure complete conversion to the sulfonyl chloride. researchgate.net

During the conversion of the sulfonyl chloride to the primary sulfonamide, a potential side reaction is the formation of a sulfonimide, where the initially formed primary sulfonamide acts as a nucleophile and reacts with a second molecule of sulfonyl chloride. This can typically be suppressed by using an excess of the amine nucleophile (e.g., ammonia) to ensure it outcompetes the sulfonamide product in reacting with the sulfonyl chloride.

Table 2: Summary of Synthetic Pathways and Mitigation of Side Reactions

| Synthetic Route | Key Precursors | Common Side Reactions | Mitigation Strategies |

|---|---|---|---|

| Sulfonyl Chloride Pathway | 3-Fluoro-2-nitrothiophenol, Ammonia | Hydrolysis of sulfonyl chloride; Sulfonimide formation | Use anhydrous conditions; Use excess ammonia |

| Reductive Coupling | Aryl sulfinate, Nitroarene | Incomplete reduction | Optimize reducing agent and catalyst |

This interactive table outlines the main synthetic routes to 3-Fluoro-2-nitrobenzene-1-sulfonamide, highlighting the precursors, potential side reactions, and strategies to optimize the yield.

Role of Solvent and Temperature Control in Reaction Efficiency

The efficiency of synthetic methodologies for producing 3-Fluoro-2-nitrobenzene-1-sulfonamide and its essential precursors is critically dependent on the careful control of reaction parameters, particularly solvent selection and temperature. These factors significantly influence reaction rates, product yields, and the purity profile by affecting reactant solubility, catalyst activity, and the prevalence of side reactions.

Synthesis of Fluoronitrobenzene Precursors:

The introduction of the fluoro- and nitro- functional groups onto the benzene ring is a foundational step. One common method is the halogen exchange fluorination of a corresponding chloronitrobenzene. In the synthesis of related fluoronitrobenzenes, the choice of solvent is paramount. High-polarity, aprotic solvents are often favored. For instance, in the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene, dimethylformamide (DMF) was identified as a superior solvent, leading to high conversion and yield. researchgate.net

Temperature control is equally critical in this step. Research indicates that for halogen exchange fluorination, elevated temperatures are necessary to drive the reaction to completion. A study on p-fluoronitrobenzene synthesis demonstrated that a reaction temperature of 150°C was optimal, achieving a yield of 91.58% after 15 hours. researchgate.net Similarly, in the preparation of fluoronitrobenzenes from dichloronitrobenzenes using potassium fluoride, reaction temperatures are typically high, ranging from 180°C to 250°C, with sulfolane used as the solvent. google.com The specific temperature can be adjusted based on the reactivity of the starting material; substrates with chlorine atoms in both the ortho and para positions relative to the nitro group are more reactive and may allow for slightly lower temperatures. google.com

Conversely, nitration reactions to introduce a nitro group onto a fluorinated precursor often require low temperatures to control selectivity and prevent over-nitration. For example, the nitration of 2-fluoro-1,4-dimethoxybenzene is conducted at 0°C to yield the desired product in high purity. mdpi.com

| Reaction Type | Precursor | Solvent | Optimal Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Halogen Exchange Fluorination | p-chloronitrobenzene | DMF | 150 | Achieved 97.86% conversion and 91.58% yield. | researchgate.net |

| Halogen Exchange Fluorination | Dichloronitrobenzene | Sulfolane | 180-250 | High temperatures are necessary for the reaction with potassium fluoride. | google.com |

| Nitration | 2-Fluoro-1,4-dimethoxybenzene | Nitric Acid (reagent and solvent) | 0 | Low temperature controls selectivity and yields the product at 90%. | mdpi.com |

Synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride:

The formation of the sulfonyl chloride intermediate is a pivotal step. This can be achieved through methods such as the Sandmeyer reaction starting from an aniline (B41778) (e.g., 2-fluoro-6-nitroaniline) or by direct chlorosulfonation of a fluoronitrobenzene precursor.

In the Sandmeyer reaction , which converts an aryl amine to an aryl halide (or in this case, a sulfonyl chloride), solvent choice plays a significant role in yield and reaction rate. Acetonitrile is a commonly employed solvent that has proven effective for various Sandmeyer reactions, including chlorinations, cyanations, and fluorosulfonylations. nih.gov Other solvents like dibromomethane have also been used successfully. nih.gov Temperature control in Sandmeyer reactions is highly variable depending on the specific transformation. While some bromination reactions proceed efficiently at room temperature (20–25°C), other reactions, such as fluorosulfonylation or cyanation, may require elevated temperatures of 70°C or 55°C, respectively, to achieve maximum yield. nih.gov A study on a copper-mediated fluoro-deamination, analogous to a Sandmeyer reaction, identified 120°C in acetonitrile as the optimal condition for converting anilines to aryl fluorides. acs.orgresearchgate.net

For chlorosulfonation reactions , where a sulfonic acid group is converted to a sulfonyl chloride, the temperature must be carefully managed to prevent decomposition and side reactions. In the synthesis of the related 4-nitrobenzenesulfonyl chloride, maintaining a temperature range of 50°C to 65°C during the chlorination of the disulfide precursor is preferred. For the direct sulfochlorination of nitrobenzene to 3-nitrobenzenesulfonyl chloride, the reaction is initiated by adding nitrobenzene to chlorosulfonic acid at temperatures between 90°C and 120°C, followed by treatment with an inorganic acid chloride at a lower temperature of 40°C to 90°C. google.com Organic solvents such as formic acid have been used to facilitate chlorination reactions, with temperatures around 40°C being effective. chemicalbook.com

| Reaction Type | Solvent | Optimal Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Sandmeyer (Cyanation) | Acetonitrile | 55 | Achieved yields in the range of 38-92%. | nih.gov |

| Sandmeyer (Fluorosulfonylation) | Methanol | 70 | Yielded up to 85% of the sulfonyl fluoride. | nih.gov |

| Sandmeyer (Bromination) | Acetonitrile | 20-25 | Room temperature was sufficient for maximum conversion. | nih.gov |

| Chlorination of Disulfide | Not specified | 50-65 | Minimizes decomposition and side reactions. | |

| Sulfochlorination | Chlorosulfonic Acid / Thionyl Chloride | 90-120 then 60-80 | High initial temperature followed by a lower temperature treatment leads to high yields (96.3%). | google.com |

Synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonamide:

The final step is the conversion of the sulfonyl chloride to the sulfonamide, typically through reaction with ammonia or an ammonia source. While specific data for 3-Fluoro-2-nitrobenzene-1-sulfonamide is limited, general procedures for sulfonamide formation often utilize solvents in which the sulfonyl chloride is soluble, such as dichloromethane (CH2Cl2), diethyl ether, or tetrahydrofuran (THF). rsc.orgresearchgate.net These reactions are frequently conducted at low to ambient temperatures to control the exothermic reaction and prevent side reactions. For instance, reactions involving sulfonyl chlorides are often run at 0°C or room temperature. researchgate.net The use of a base, such as pyridine, is common, and it can also serve as a solvent or co-solvent. researchgate.net The choice of solvent and temperature can affect the rate of reaction and the ease of product isolation. A solvent that allows for easy precipitation of the product upon completion can significantly improve the efficiency of the purification process.

Reactivity and Chemical Transformations of 3 Fluoro 2 Nitrobenzene 1 Sulfonamide

Reactions of the Nitro Group

The nitro group is one of the most readily transformable functional groups in aromatic chemistry. Its reduction is a cornerstone of synthetic organic chemistry, providing a gateway to a wide array of amino-containing compounds.

The conversion of the nitro group in 3-Fluoro-2-nitrobenzene-1-sulfonamide to an amine is a pivotal transformation, yielding 2-amino-3-fluorobenzene-1-sulfonamide. This reaction can be accomplished through several methods, each with its own set of advantages and limitations.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. For substrates containing sensitive functional groups, careful selection of the catalyst and reaction conditions is crucial to ensure chemoselectivity. In the case of halogenated nitroarenes, the choice of catalyst is particularly important to avoid dehalogenation. While specific studies on 3-Fluoro-2-nitrobenzene-1-sulfonamide are not extensively documented, general principles suggest that catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) would be effective. The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.

Table 1: Representative Catalytic Hydrogenation Methods for Nitroarene Reduction

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Substrate Example | Product Example |

|---|---|---|---|---|---|---|

| 10% Pd/C | H₂ | Methanol | Room Temp. | 1 atm | 1-Bromo-4-nitrobenzene | 4-Bromoaniline |

| 5% Pt/C | H₂ | Ethanol | Room Temp. | 1 atm | 2-Nitrochlorobenzene | 2-Chloroaniline |

This table presents general conditions for catalytic hydrogenation of related nitroarenes and is for illustrative purposes.

The reduction of aromatic nitro compounds using metals in acidic or neutral media is a classic and reliable method. Common metal reductants include iron, tin, zinc, and stannous chloride (SnCl₂).

Iron (Fe): The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid or acetic acid, is a historically significant and industrially viable method. It is known for its cost-effectiveness and selectivity. The reaction proceeds via the formation of iron oxides, and the conditions are generally mild enough to preserve other functional groups, including halogens.

Tin (Sn) and Stannous Chloride (SnCl₂): Tin metal in the presence of concentrated hydrochloric acid is a potent reducing agent for nitroarenes. Stannous chloride (SnCl₂) in an acidic medium, typically concentrated HCl, is also a very effective and commonly used reagent for this transformation. The reaction with SnCl₂ is often preferred in laboratory settings due to its milder conditions and higher yields for many substrates.

Zinc (Zn): Zinc dust can also be employed for the reduction of nitro groups. The reactivity of zinc can be modulated by the reaction medium. In acidic conditions, it readily reduces nitroarenes to the corresponding anilines.

Table 2: Examples of Metal-mediated Reduction of Nitroarenes

| Metal Reagent | Co-reagent/Solvent | Substrate Example | Product Example |

|---|---|---|---|

| Fe | HCl / H₂O | 4-Nitrobenzoic acid | 4-Aminobenzoic acid |

| SnCl₂·2H₂O | Ethanol / HCl | 2-Nitrophenol | 2-Aminophenol |

This table provides examples of metal-mediated reductions for analogous compounds to illustrate the general applicability of these methods.

Hydrazine (B178648) Hydrate (B1144303): In combination with a catalyst such as Pd/C, Raney nickel, or iron compounds, hydrazine hydrate serves as a convenient source of hydrogen for transfer hydrogenation. This method avoids the need for handling gaseous hydrogen and is often highly efficient and selective. The reaction is typically carried out by refluxing the nitro compound with hydrazine hydrate in a suitable solvent like ethanol in the presence of the catalyst. This method has been shown to be effective for the selective reduction of halogenated nitroarenes. organic-chemistry.org

Biocatalytic Approaches: The use of enzymes, particularly nitroreductases, for the reduction of nitro groups is a growing field in green chemistry. These biocatalysts can operate under mild conditions (aqueous medium, neutral pH, and ambient temperature) and often exhibit high chemo- and regioselectivity. The reduction typically proceeds via nitroso and hydroxylamine (B1172632) intermediates. While specific biocatalytic reductions of 3-Fluoro-2-nitrobenzene-1-sulfonamide have not been reported, the general applicability of nitroreductases to a wide range of nitroaromatic compounds suggests this as a potential synthetic route.

In a molecule with multiple reducible functional groups, achieving the selective reduction of the nitro group is a common synthetic challenge. For 3-Fluoro-2-nitrobenzene-1-sulfonamide, the primary concern would be the potential for dehalogenation. The choice of reducing agent and reaction conditions is paramount to preserving the fluorine substituent. Metal-mediated reductions, particularly with iron in neutral or slightly acidic conditions, are often cited for their high chemoselectivity. Similarly, catalytic transfer hydrogenation with hydrazine hydrate and a suitable catalyst can be finely tuned to favor nitro group reduction over C-F bond cleavage. organic-chemistry.org The use of certain catalytic systems, such as sulfided platinum or palladium catalysts, can also suppress hydrodehalogenation.

The reduction of a nitro group to an amine proceeds through a series of intermediates, namely the nitroso and hydroxylamine species. Under carefully controlled conditions, it is possible to isolate these intermediates.

Nitroso Compounds: Partial reduction of a nitroarene can yield the corresponding nitroso compound. This can sometimes be achieved through electrochemical methods or by using specific reducing agents under stoichiometric control.

Hydroxylamine Intermediates: The reduction of nitroarenes can be stopped at the hydroxylamine stage using specific reagents. For example, the reduction of nitro compounds with zinc dust in the presence of ammonium (B1175870) chloride is a known method for the preparation of aryl hydroxylamines. Biocatalytic reductions using nitroreductases can also lead to the accumulation of hydroxylamine intermediates. These hydroxylamines are valuable synthetic intermediates themselves, capable of undergoing further transformations.

The controlled reduction of 3-Fluoro-2-nitrobenzene-1-sulfonamide could potentially yield 3-fluoro-2-nitrosobenzene-1-sulfonamide or 2-hydroxylamino-3-fluorobenzene-1-sulfonamide, which could serve as precursors for the synthesis of other complex molecules.

Reduction to Amine Functionality

Reactions Involving the Fluorine Atom

The fluorine atom of 3-fluoro-2-nitrobenzene-1-sulfonamide is the primary site for a range of chemical transformations, most notably nucleophilic aromatic substitution. Its reactivity is also influenced by the potential for electrophilic interactions and fluorine transfer mechanisms.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine

The fluorine atom in 3-fluoro-2-nitrobenzene-1-sulfonamide is highly activated towards nucleophilic aromatic substitution (SNAr). This is a cornerstone reaction for this class of compounds, allowing for the introduction of a wide variety of nucleophiles onto the aromatic ring.

The presence of the strongly electron-withdrawing nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups is crucial for the facile SNAr of the fluorine atom. These groups, positioned ortho and meta to the fluorine respectively, activate the aromatic ring towards nucleophilic attack. They achieve this by withdrawing electron density from the ring, thereby making the carbon atom attached to the fluorine more electrophilic and susceptible to attack by a nucleophile.

A variety of nitrogen-containing nucleophiles can be employed in these reactions, leading to the synthesis of a diverse range of substituted 2-nitrobenzenesulfonamide (B48108) derivatives.

| Nucleophile | Product |

| Primary Amines (R-NH₂) | N-substituted-3-amino-2-nitrobenzene-1-sulfonamides |

| Secondary Amines (R₂NH) | N,N-disubstituted-3-amino-2-nitrobenzene-1-sulfonamides |

| Hydrazine (N₂H₄) | 3-Hydrazinyl-2-nitrobenzene-1-sulfonamide |

While the classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a discrete Meisenheimer intermediate, recent studies have brought to light the possibility of concerted SNAr (CSNAr) mechanisms. In a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group (fluorine) occur in a single transition state, without the formation of a stable intermediate.

The operation of a stepwise versus a concerted mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, the solvent, and the specific electronic properties of the aromatic substrate. For highly activated systems like 3-fluoro-2-nitrobenzene-1-sulfonamide, with a good leaving group (fluoride) and strong activating groups, the potential for a concerted pathway exists. Computational studies on related nitro-activated fluoroaromatics have suggested that the energy barrier for the concerted pathway can be competitive with, or even lower than, the stepwise mechanism under certain conditions. However, specific experimental or computational studies on 3-fluoro-2-nitrobenzene-1-sulfonamide to definitively establish its preference for a concerted mechanism are not extensively documented in the current literature.

The activated nature of 3-fluoro-2-nitrobenzene-1-sulfonamide allows for its reaction with a broad scope of nitrogen-containing nucleophiles. This reactivity is synthetically valuable for the construction of various nitrogen-substituted aromatic compounds.

Primary and Secondary Amines: Both aliphatic and aromatic primary and secondary amines readily displace the fluorine atom to yield the corresponding N-substituted and N,N-disubstituted 3-amino-2-nitrobenzene-1-sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct.

Hydrazine: Reaction with hydrazine provides 3-hydrazinyl-2-nitrobenzene-1-sulfonamide, a versatile intermediate that can be used in the synthesis of various heterocyclic systems.

Azides: Nucleophilic substitution with azide (B81097) ions (e.g., from sodium azide) can be employed to introduce an azido (B1232118) group, which can then be further transformed, for instance, through reduction to an amino group or via cycloaddition reactions.

The successful reaction with these nucleophiles underscores the utility of 3-fluoro-2-nitrobenzene-1-sulfonamide as a building block in medicinal and materials chemistry.

Electrophilic Fluorination and Fluorine Transfer Mechanisms

While the fluorine atom in 3-fluoro-2-nitrobenzene-1-sulfonamide is primarily known for its role as a leaving group in nucleophilic substitutions, the broader context of electrophilic fluorination and fluorine transfer mechanisms is relevant to the chemistry of related compounds. Electrophilic fluorination involves the reaction of a nucleophile with a source of "electrophilic fluorine" (F⁺). ekb.eg

Reagents containing N-F bonds, such as N-fluorosulfonamides and N-fluorosulfonimides, are common electrophilic fluorinating agents. wikipedia.orgbrynmawr.edujuniperpublishers.com These reagents are synthesized by the fluorination of the corresponding sulfonamides or sulfonimides. Although 3-fluoro-2-nitrobenzene-1-sulfonamide itself is not an electrophilic fluorinating agent, its sulfonamide nitrogen could, in principle, be fluorinated to generate an N-fluoro derivative. Such a species, N-fluoro-3-fluoro-2-nitrobenzene-1-sulfonamide, would be expected to act as a fluorine transfer agent, capable of delivering a fluorine atom to a suitable nucleophile. The reactivity of such a hypothetical N-fluoro derivative would be modulated by the electron-withdrawing groups on the aromatic ring. However, the synthesis and reactivity of N-fluoro-3-fluoro-2-nitrobenzene-1-sulfonamide have not been specifically reported in the literature.

Transformations of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) in 3-fluoro-2-nitrobenzene-1-sulfonamide is a robust functional group, but it can undergo a variety of chemical transformations, providing avenues for further molecular diversification.

N-Alkylation and N-Arylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing for subsequent N-alkylation or N-arylation. acs.orgnih.gov These reactions lead to the formation of N-substituted and N,N-disubstituted sulfonamides. The choice of base and electrophile is crucial for achieving selective mono- or di-substitution.

Hydrolysis: Under harsh acidic or basic conditions, the sulfonamide bond can be cleaved, leading to the formation of the corresponding sulfonic acid and ammonia (B1221849) or an amine. However, sulfonamides are generally quite stable to hydrolysis.

Reduction: While the sulfonamide group itself is resistant to reduction under typical conditions used for nitro group reduction, more forcing conditions with powerful reducing agents can lead to the cleavage of the S-N bond.

Participation in Cyclization Reactions: The sulfonamide nitrogen can act as a nucleophile in intramolecular reactions. For instance, after reduction of the ortho-nitro group to an amino group, the resulting 2-amino-3-fluorobenzenesulfonamide could potentially undergo intramolecular cyclization to form heterocyclic structures, such as benzothiadiazine dioxides, although specific examples starting from 3-fluoro-2-nitrobenzene-1-sulfonamide are not well-documented.

The reactivity of the sulfonamide moiety, in conjunction with reactions at the fluorine and nitro groups, provides a rich chemical landscape for the derivatization of 3-fluoro-2-nitrobenzene-1-sulfonamide.

N-Functionalization of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in 3-fluoro-2-nitrobenzene-1-sulfonamide can be functionalized through reactions such as alkylation and arylation. The presence of the potent electron-withdrawing nitro group at the ortho position significantly increases the acidity of the N-H proton of the sulfonamide. This enhanced acidity facilitates the deprotonation of the sulfonamide nitrogen by a base, generating a highly nucleophilic sulfonamidate anion.

This anion can readily react with various electrophiles, allowing for the introduction of alkyl or aryl groups onto the nitrogen atom.

N-Alkylation : The N-alkylation of 2-nitrobenzenesulfonamides is a well-established method for preparing secondary amines, often referred to as the Fukuyama amination. researchgate.net This methodology can be applied to 3-fluoro-2-nitrobenzene-1-sulfonamide. The reaction typically proceeds by treating the sulfonamide with an alkyl halide or an alcohol (under Mitsunobu reaction conditions) in the presence of a base. researchgate.netresearchgate.net More recent advancements include manganese-catalyzed N-alkylation using alcohols as alkylating agents, which proceeds via a borrowing hydrogen mechanism. acs.org However, strongly electron-withdrawing groups on the aryl ring can decrease the nucleophilicity of the sulfonamide, sometimes requiring harsher conditions. acs.org

N-Arylation : The sulfonamide nitrogen can also undergo arylation. Transition-metal-free methods have been developed, for instance, using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov This allows for the formation of N,N-diarylsulfonamides or N-alkyl-N-arylsulfonamides under mild conditions. nih.gov Copper-catalyzed N-arylation protocols are also widely used for coupling sulfonamides with aryl boronic acids or aryl halides. researchgate.netresearchgate.net

Table 1: Overview of N-Functionalization Reactions

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-3-fluoro-2-nitrobenzene-1-sulfonamide |

| N-Alkylation (Mitsunobu) | Alcohol, PPh₃, DEAD or DIAD | N-Alkyl-3-fluoro-2-nitrobenzene-1-sulfonamide |

| N-Arylation | Aryl boronic acid, Cu catalyst | N-Aryl-3-fluoro-2-nitrobenzene-1-sulfonamide |

| N-Arylation | o-Silylaryl triflate, CsF | N-Aryl-3-fluoro-2-nitrobenzene-1-sulfonamide |

Cleavage and Derivatization Reactions (e.g., N-S bond cleavage)

The 2-nitrobenzenesulfonyl group (nosyl group) is a well-known protecting group for amines because of its facile cleavage under mild conditions that preserve many other functional groups. The 3-fluoro-2-nitrobenzenesulfonyl group in the title compound behaves similarly. The cleavage of the N-S bond is the most significant derivatization reaction for this class of compounds.

This deprotection is typically achieved by nucleophilic aromatic substitution on the electron-deficient benzene (B151609) ring. researchgate.net The strong electron-withdrawing effect of the ortho-nitro and para-sulfonamide groups makes the ring susceptible to attack by soft nucleophiles, particularly thiols. researchgate.net

The reaction proceeds via a Meisenheimer complex intermediate, followed by the cleavage of the N-S bond to release the free amine and a thioether byproduct. researchgate.net A variety of thiol reagents can be used, with the choice often depending on the desired workup procedure. researchgate.netresearchgate.net

Table 2: Reagents for N-S Bond Cleavage of 2-Nitrobenzenesulfonamides

| Thiol Reagent | Base | Conditions | Reference |

|---|---|---|---|

| Thiophenol | K₂CO₃ | DMF, Room Temperature | researchgate.net |

| p-Mercaptobenzoic acid | K₂CO₃ | DMF, Room Temperature | researchgate.net |

| Perfluorinated thiols (e.g., C₈F₁₇(CH₂)₂SH) | K₂CO₃ | DMF, Room Temperature | researchgate.net |

The use of odorless thiols like p-mercaptobenzoic acid or fluorous and solid-supported thiols simplifies product isolation by facilitating the removal of the thiol-related byproducts. researchgate.netresearchgate.net

Synthesis of Sulfonimidamides from Sulfonamides

The direct conversion of 3-fluoro-2-nitrobenzene-1-sulfonamide to the corresponding sulfonimidamide is a specific transformation. While methods exist for the synthesis of sulfonimidamides from sulfonamides, specific studies detailing this reaction for 3-fluoro-2-nitrobenzene-1-sulfonamide are not prominently featured in the surveyed literature. General synthetic routes to sulfonimidamides often involve the reaction of sulfonamides with reagents like sodium azide in the presence of a strong acid or via rhodium-catalyzed reactions with iminoiodinanes, but the applicability of these methods to this specific substrate would require experimental verification.

Aromatic Ring Functionalization

Further functionalization of the aromatic ring of 3-fluoro-2-nitrobenzene-1-sulfonamide is achieved primarily through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the substituents already present on the ring. libretexts.org

Electrophilic Aromatic Substitution Patterns on the 3-Fluoro-2-nitrobenzene-1-sulfonamide Ring System

The benzene ring in 3-fluoro-2-nitrobenzene-1-sulfonamide is heavily deactivated towards electrophilic aromatic substitution. This is due to the presence of three electron-withdrawing groups:

-NO₂ (nitro group): Strongly deactivating.

-SO₂NH₂ (sulfonamide group): Deactivating.

-F (fluoro group): Weakly deactivating.

Therefore, forcing conditions are typically required to effect electrophilic substitution reactions such as nitration, halogenation, or sulfonation. youtube.commasterorganicchemistry.com The electrophile will be directed to the remaining open positions on the ring (C4, C5, and C6) based on the combined electronic effects of the existing substituents.

Influence of Existing Substituents on Regioselectivity

The position of attack for an incoming electrophile (E⁺) is governed by the ability of the existing substituents to stabilize the intermediate carbocation (the Wheland intermediate or arenium ion). libretexts.orgyoutube.com

Table 3: Directing Effects of Substituents on 3-Fluoro-2-nitrobenzene-1-sulfonamide

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -SO₂NH₂ | C1 | Deactivating | meta-director |

| -NO₂ | C2 | Strongly Deactivating | meta-director |

Let's analyze the directing effects for the available positions:

Attack at C4: This position is para to the -SO₂NH₂ group, meta to the -NO₂ group, and ortho to the -F group. The fluorine's ortho-directing effect would favor this position.

Attack at C5: This position is meta to the -SO₂NH₂ group, para to the -NO₂ group, and meta to the -F group. This position is generally disfavored due to being meta to two of the groups and para to a strongly deactivating group.

Attack at C6: This position is ortho to the -SO₂NH₂ group and meta to the -F group. The powerful meta-directing influence of the adjacent -NO₂ group strongly directs away from C6.

Considering these influences:

The nitro group at C2 strongly deactivates the ring and directs incoming electrophiles meta to itself, which would be positions C4 and C6. However, attack at C6 is sterically hindered and electronically disfavored by the adjacent sulfonamide group.

The sulfonamide group at C1 is also a meta-director, pointing towards positions C3 and C5. Since C3 is already substituted, this effect directs towards C5.

The fluorine atom at C3 is an ortho-, para-director. It directs towards positions C2, C4 (ortho), and C6 (para). Since C2 and C6 are disfavored, this effect primarily activates position C4.

The cumulative effect suggests that electrophilic attack is most likely to occur at the C4 position . This position benefits from the ortho-directing effect of the fluorine atom and is consistent with the meta-directing effect of the powerful nitro group. The deactivating nature of the entire system, however, means that such reactions would be challenging to achieve in high yield. libretexts.orgnih.gov

Mechanistic Studies of 3 Fluoro 2 Nitrobenzene 1 Sulfonamide Transformations

Elucidation of Reaction Pathways

The primary reaction pathway for 3-Fluoro-2-nitrobenzene-1-sulfonamide is the Nucleophilic Aromatic Substitution (SNAr) reaction. youtube.comlibretexts.org This pathway is dictated by the electronic structure of the molecule. The nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups are strong electron-withdrawing groups, which significantly reduce the electron density of the benzene (B151609) ring. This effect is most pronounced at the ortho and para positions relative to the withdrawing groups. libretexts.org

In the case of 3-Fluoro-2-nitrobenzene-1-sulfonamide, the fluorine atom is positioned ortho to the nitro group and meta to the sulfonamide group. The powerful ortho-nitro group's influence makes the carbon atom to which the fluorine is attached (C-3) highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group in this activated system, is readily displaced. youtube.com

Common transformations via this pathway involve the reaction of 3-Fluoro-2-nitrobenzene-1-sulfonamide with a variety of nucleophiles. These include:

Amination: Reaction with primary or secondary amines to yield N-substituted 2-nitro-3-aminobenzene-1-sulfonamide derivatives.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to produce the corresponding ethers.

Thiolation: Reaction with thiolates to form thioethers.

The general mechanism proceeds in a two-step addition-elimination sequence. First, the nucleophile attacks the electrophilic carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgbris.ac.uk In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

Investigation of Reaction Intermediates (e.g., Meisenheimer Complexes, Radical Intermediates)

The hallmark intermediate in the SNAr transformations of 3-Fluoro-2-nitrobenzene-1-sulfonamide is the Meisenheimer complex. wikipedia.orgbris.ac.uk This anionic σ-complex is formed when a nucleophile adds to the electron-deficient aromatic ring. wikipedia.org The stability of this intermediate is a crucial factor in the reaction's feasibility.

For 3-Fluoro-2-nitrobenzene-1-sulfonamide, the attacking nucleophile adds to the C-3 position, forming a tetrahedral carbon and distributing the negative charge across the molecule. The strong electron-withdrawing nitro group at the C-2 position plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge through resonance. libretexts.org The negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a highly stabilizing feature. youtube.com

Recent studies have debated whether the Meisenheimer complex is always a true intermediate or sometimes represents a transition state. bris.ac.ukbris.ac.uk However, for highly activated systems, particularly those involving nitro groups and fluoride (B91410) leaving groups, the formation of a detectable Meisenheimer complex is generally accepted. bris.ac.uk The intense coloration often observed during such SNAr reactions is empirical evidence for the formation of these highly conjugated anionic complexes. bris.ac.uk

While the primary pathway involves ionic intermediates, the potential for radical intermediates, particularly under photochemical or specific metal-catalyzed conditions, cannot be entirely dismissed. However, the predominant and most studied pathway for this class of compounds under typical nucleophilic substitution conditions proceeds via the formation of Meisenheimer complexes.

Kinetic and Thermodynamic Considerations

The kinetics of the SNAr reaction of activated aryl fluorides are well-documented for analogous compounds. The reaction rate is typically dependent on the concentration of both the aryl fluoride and the nucleophile, indicating a bimolecular process. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. rsc.org

Several factors influence the reaction kinetics:

Nucleophile Strength: Stronger, more polarizable nucleophiles generally react faster.

Leaving Group: For SNAr reactions, fluoride is an excellent leaving group. Despite fluorine's strong C-F bond, its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the rate-determining nucleophilic attack. youtube.com

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically used as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Role of Catalysis in Directing Reactivity and Selectivity

While SNAr reactions on highly activated substrates like 3-Fluoro-2-nitrobenzene-1-sulfonamide can often proceed without catalysis, catalysts can play a crucial role in enhancing reaction rates, broadening the substrate scope, and enabling transformations that are otherwise difficult.

Metal-Catalyzed Processes (e.g., Iron, Copper, Palladium)

Transition metals are widely used to catalyze transformations on nitroarenes and aryl halides.

Palladium: Palladium catalysts are renowned for cross-coupling reactions. While often used for C-Br or C-I bonds, C-F bond activation is also achievable. mdpi.commdpi.com More relevant to this substrate, palladium has recently been shown to catalyze the cross-coupling of nitroarenes, involving the challenging oxidative addition into the Ar-NO₂ bond. nih.gov This could open up pathways for using the nitro group as a synthetic handle rather than just an activating group. Palladium-catalyzed C-N cross-coupling reactions are also a cornerstone of modern synthesis for creating arylamines. nih.gov

Copper: Copper catalysis is particularly relevant for the synthesis of sulfonamides and for promoting nucleophilic substitution reactions. nih.gov Copper-catalyzed processes can facilitate the coupling of nitroarenes with various partners. rsc.org For instance, copper-catalyzed redox coupling of nitroarenes and sodium sulfinates provides a direct route to N-arylsulfonamides. nih.gov Such a methodology could potentially be applied to transform the nitro group of 3-Fluoro-2-nitrobenzene-1-sulfonamide.

The table below summarizes potential metal-catalyzed transformations.

| Metal Catalyst | Potential Transformation on 3-Fluoro-2-nitrobenzene-1-sulfonamide | Reaction Type | General Utility |

|---|---|---|---|

| Palladium (Pd) | Coupling at the C-F bond with boronic acids or amines. | Suzuki-Miyaura / Buchwald-Hartwig Coupling | Forms C-C or C-N bonds, creating biaryls or arylamines. |

| Palladium (Pd) | Coupling at the C-NO₂ bond. | Nitroarene Cross-Coupling | Utilizes the nitro group as a leaving group for C-C or C-N bond formation. |

| Copper (Cu) | Reductive coupling of the nitro group with sulfinates. | Redox Coupling / Sulfonamidation | Transforms the nitro group into a sulfonamide linkage. |

| Iron (Fe) | Reduction of the nitro group to an amine. | Nitro Reduction | Prepares the corresponding aniline (B41778) derivative for further functionalization. |

Organocatalysis and Superbases

The role of organocatalysis in the direct transformation of 3-Fluoro-2-nitrobenzene-1-sulfonamide is less defined in the literature. However, the principles of organocatalysis can be applied. For example, phase-transfer catalysts could be used to facilitate the reaction between the substrate in an organic phase and an inorganic nucleophile in an aqueous phase.

Bases are fundamental to many of the reactions involving this substrate, primarily to deprotonate the nucleophile (e.g., an amine or alcohol) to increase its reactivity. While common inorganic bases like potassium carbonate or sodium hydride are often sufficient, superbases could be employed to generate highly reactive "naked" anions, potentially accelerating the SNAr reaction or enabling the use of very weak nucleophiles. The use of superbases, however, must be managed carefully to avoid side reactions, such as deprotonation of the sulfonamide N-H.

Computational and Theoretical Investigations of 3 Fluoro 2 Nitrobenzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations

General principles of these computational methods can be described, but their application and the resulting data are specific to the molecule under investigation. For instance, DFT calculations would be employed to determine the most stable three-dimensional arrangement of the atoms in 3-Fluoro-2-nitrobenzene-1-sulfonamide (geometry optimization) and to identify different stable conformations. Subsequently, analyses like FMO, MEP, and global reactivity indices would provide insights into the molecule's electronic structure, reactivity, and intermolecular interaction sites. QTAIM and NCI analyses would further elucidate the nature of chemical bonds and noncovalent interactions within the molecule.

Without dedicated computational studies on 3-Fluoro-2-nitrobenzene-1-sulfonamide, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further experimental or computational research is needed to characterize this specific compound.

Theoretical Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, FT-IR)

Computational chemistry provides powerful tools to predict the spectroscopic signatures of molecules, which are invaluable for their identification and characterization. Methodologies such as DFT and its time-dependent extension (TD-DFT) are commonly employed for these predictions.

UV-Vis Spectroscopy: The electronic absorption spectrum of aromatic compounds is dictated by π-π* and n-π* transitions. For a molecule like 3-Fluoro-2-nitrobenzene-1-sulfonamide, the presence of the nitro (-NO2), fluoro (-F), and sulfonamide (-SO2NH2) groups on the benzene (B151609) ring significantly influences these transitions. The nitro group, being a strong chromophore, is expected to dominate the UV-Vis spectrum. TD-DFT calculations on related nitroaromatic compounds can provide insights into the expected absorption maxima (λmax). For instance, the position of the nitro group relative to other substituents can cause shifts in the absorption bands.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR spectra. For 3-Fluoro-2-nitrobenzene-1-sulfonamide, the electron-withdrawing nature of the fluoro, nitro, and sulfonamide groups would lead to a general downfield shift for the aromatic protons and carbons compared to unsubstituted benzene. The precise chemical shifts would be determined by the interplay of their inductive and resonance effects.

FT-IR Spectroscopy: The vibrational frequencies in an FT-IR spectrum correspond to the stretching, bending, and torsional motions of the atoms in a molecule. DFT calculations can predict these vibrational modes with a good degree of accuracy. Key vibrational frequencies for 3-Fluoro-2-nitrobenzene-1-sulfonamide would include the symmetric and asymmetric stretching of the NO2 group, the S=O stretching in the sulfonamide group, the N-H stretching of the sulfonamide, and the C-F stretching. A computational study on 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) revealed how the position of the nitro group affects the vibrational frequencies, a principle that can be extended to predict the spectrum of the title compound. nih.gov

Table 1: Predicted Key Vibrational Frequencies for Nitrobenzenesulfonamide Isomers This table is based on data for nitrobenzenesulfonamide isomers and serves as a predictive guide for 3-Fluoro-2-nitrobenzene-1-sulfonamide.

| Vibrational Mode | 2-nitrobenzenesulfonamide (B48108) (cm⁻¹) | 3-nitrobenzenesulfonamide (cm⁻¹) | 4-nitrobenzenesulfonamide (cm⁻¹) |

| NH₂ asymmetric stretching | 3387 | 3385 | 3386 |

| NH₂ symmetric stretching | 3277 | 3275 | 3276 |

| NO₂ asymmetric stretching | 1535 | 1530 | 1532 |

| NO₂ symmetric stretching | 1355 | 1350 | 1352 |

| SO₂ asymmetric stretching | 1320 | 1315 | 1318 |

| SO₂ symmetric stretching | 1160 | 1155 | 1158 |

Data is inferred from computational studies on nitrobenzenesulfonamide isomers. nih.gov

Assessment of Electronic Properties and Their Influence on Reactivity

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (FMOs), are fundamental to understanding its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. For 3-Fluoro-2-nitrobenzene-1-sulfonamide, the presence of strong electron-withdrawing groups (-NO₂, -F, -SO₂NH₂) is expected to lower the energies of both the HOMO and LUMO, leading to a relatively large HOMO-LUMO gap and indicating high stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is useful for identifying sites susceptible to electrophilic and nucleophilic attack. In 3-Fluoro-2-nitrobenzene-1-sulfonamide, the regions around the oxygen atoms of the nitro and sulfonamide groups would be electron-rich (red/yellow), indicating sites for electrophilic attack. Conversely, the hydrogen atoms of the sulfonamide group and the aromatic ring would be relatively electron-poor (blue), suggesting sites for nucleophilic interaction.

Reactivity Descriptors: Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. The presence of multiple electron-withdrawing groups suggests that 3-Fluoro-2-nitrobenzene-1-sulfonamide would have a high electronegativity and a high electrophilicity index, making it a good electrophile.

Table 2: Conceptual DFT Reactivity Descriptors This table presents a qualitative prediction of reactivity descriptors for 3-Fluoro-2-nitrobenzene-1-sulfonamide based on the influence of its functional groups.

| Descriptor | Predicted Value Trend | Implication for Reactivity |

| HOMO Energy | Low | Poor electron donor |

| LUMO Energy | Low | Good electron acceptor |

| HOMO-LUMO Gap | Large | High kinetic stability, low reactivity |

| Electronegativity (χ) | High | Tends to attract electrons |

| Chemical Hardness (η) | High | Less polarizable, more stable |

| Electrophilicity Index (ω) | High | Strong electrophile |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For 3-Fluoro-2-nitrobenzene-1-sulfonamide, several types of reactions can be computationally investigated.

Electrophilic Aromatic Substitution (EAS): The benzene ring of 3-Fluoro-2-nitrobenzene-1-sulfonamide is highly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups. Computational studies can model the energy profiles of potential EAS reactions to determine the most likely site of substitution and the associated activation energies. The directing effects of the existing substituents would need to be considered; the fluoro group is ortho, para-directing, while the nitro and sulfonamide groups are meta-directing. The interplay of these effects would determine the regioselectivity of any potential electrophilic substitution. latech.edumasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The presence of strong electron-withdrawing groups, particularly the nitro group ortho to the fluorine atom, makes the aromatic ring susceptible to nucleophilic aromatic substitution. latech.edu The fluorine atom would be a good leaving group in such a reaction. Computational modeling can be used to investigate the mechanism of NAS reactions, likely proceeding through a Meisenheimer complex intermediate. The stability of this intermediate and the energy of the transition states can be calculated to predict the feasibility and kinetics of the reaction.

Reactions at the Sulfonamide Group: The sulfonamide group itself can participate in various reactions. For example, the acidity of the N-H protons can be computationally predicted. The presence of electron-withdrawing groups on the aromatic ring is known to increase the acidity of sulfonamides. vu.nl Theoretical models can also be used to study the mechanism of reactions such as N-alkylation or N-arylation of the sulfonamide.

Spectroscopic Characterization Methods in Research on 3 Fluoro 2 Nitrobenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 3-Fluoro-2-nitrobenzene-1-sulfonamide, the aromatic protons would exhibit distinct signals. Due to the substitution pattern, three protons are attached to the benzene (B151609) ring at positions 4, 5, and 6. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro (NO₂) and sulfonamide (SO₂NH₂) groups, and the electronegative fluorine atom, generally appearing in the downfield region (typically δ 7.0-9.0 ppm). The coupling patterns (splitting) between these adjacent protons would reveal their relative positions. Furthermore, the two protons of the sulfonamide (NH₂) group would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts would be heavily influenced by the attached substituents. The carbon atom bonded to the fluorine (C-3) would show a large coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. Similarly, the carbons attached to the nitro group (C-2) and the sulfonamide group (C-1) would be significantly shifted.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Fluoro-2-nitrobenzene-1-sulfonamide (Note: This table is predictive as experimental data is not publicly available.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | |||

| Aromatic-H | 7.5 - 8.5 | m | J(H,H), J(H,F) |

| NH₂ | 5.0 - 8.0 | br s | - |

| ¹³C NMR | |||

| C-SO₂NH₂ | 140 - 150 | d | J(C,F) |

| C-NO₂ | 145 - 155 | d | J(C,F) |

| C-F | 150 - 165 | d | ¹J(C,F) ≈ 250 |

| C-H | 120 - 140 | d | J(C,F) |

¹⁹F NMR for Probing Fluorine Environment and Reactivity

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. For 3-Fluoro-2-nitrobenzene-1-sulfonamide, the ¹⁹F NMR spectrum would display a single resonance. Its chemical shift would be indicative of the electronic effects of the ortho-nitro group and the meta-sulfonamide group. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-4) and the more distant H-2, providing further confirmation of the substitution pattern. This technique is particularly useful for monitoring reactions involving the fluorine substituent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule. The key vibrational modes for 3-Fluoro-2-nitrobenzene-1-sulfonamide would include:

N-H stretching: The sulfonamide NH₂ group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3200-3400 cm⁻¹.

S=O stretching: The sulfonyl group (SO₂) would show strong characteristic asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

N=O stretching: The nitro group (NO₂) would also display strong asymmetric and symmetric stretching absorptions, typically near 1530 cm⁻¹ and 1350 cm⁻¹.

C-F stretching: A strong absorption band for the carbon-fluorine bond is expected in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching: Vibrations associated with the benzene ring would be observed in their characteristic regions (around 3000-3100 cm⁻¹ for C-H and 1400-1600 cm⁻¹ for C=C).

Table 2: Characteristic IR/Raman Frequencies for 3-Fluoro-2-nitrobenzene-1-sulfonamide (Note: This table is predictive as experimental data is not publicly available.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Sulfonamide (SO₂NH₂) | N-H stretch | 3200 - 3400 | Medium |

| S=O asym. stretch | ~1350 | Strong | |

| S=O sym. stretch | ~1160 | Strong | |

| Nitro (NO₂) | N=O asym. stretch | ~1530 | Strong |

| N=O sym. stretch | ~1350 | Strong | |

| Fluoroaromatic (C-F) | C-F stretch | 1200 - 1300 | Strong |

| Benzene Ring | C=C stretch | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3-Fluoro-2-nitrobenzene-1-sulfonamide is expected to show absorption bands corresponding to π → π* and n → π* transitions. The highly conjugated system of the nitrobenzene (B124822) ring, influenced by the sulfonamide and fluorine substituents, would determine the wavelength of maximum absorption (λmax). The presence of the nitro group, a strong chromophore, would likely result in significant absorption in the UV region.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For 3-Fluoro-2-nitrobenzene-1-sulfonamide (molecular weight 220.18 g/mol ), the high-resolution mass spectrum would show a molecular ion peak (M⁺) that precisely confirms its elemental composition. Common fragmentation pathways would likely involve the loss of small molecules such as SO₂ (sulfonyl group) or NO₂ (nitro group), leading to characteristic fragment ions that help to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Elucidation

For crystalline solids, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules. This technique would provide accurate data on bond lengths, bond angles, and torsion angles within the 3-Fluoro-2-nitrobenzene-1-sulfonamide molecule. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which govern the crystal packing in the solid state. This information is crucial for understanding the compound's physical properties and solid-state reactivity.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Experimental data from X-ray crystallography provides the exact coordinates of each atom in the crystal lattice, from which precise measurements of bond lengths, bond angles, and dihedral angles can be calculated. These parameters define the molecule's conformation.

Detailed findings on the specific bond lengths, such as those for C-C, C-S, S-N, S-O, N-O, and C-F bonds, would be presented here. For instance, the lengths of the sulfur-oxygen bonds in the sulfonamide group are expected to be short, indicative of their double-bond character. The carbon-fluorine bond length would also be a key parameter.

Similarly, a comprehensive analysis of bond angles, including those around the sulfur atom (O-S-O, O-S-N, O-S-C) and within the benzene ring, is crucial. The geometry around the sulfur atom is anticipated to be tetrahedral.

Interactive Data Table: Selected Bond Lengths for 3-Fluoro-2-nitrobenzene-1-sulfonamide

| Atom 1 | Atom 2 | Bond Length (Å) |

| S1 | O1 | Data not available |

| S1 | O2 | Data not available |

| S1 | N1 | Data not available |

| S1 | C1 | Data not available |

| N2 | O3 | Data not available |

| N2 | O4 | Data not available |

| C3 | F1 | Data not available |

Interactive Data Table: Selected Bond Angles for 3-Fluoro-2-nitrobenzene-1-sulfonamide

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | S1 | O2 | Data not available |

| O1 | S1 | N1 | Data not available |

| N1 | S1 | C1 | Data not available |

| C2 | C1 | S1 | Data not available |

| C1 | C2 | N2 | Data not available |

| C2 | C3 | F1 | Data not available |

Interactive Data Table: Selected Dihedral Angles for 3-Fluoro-2-nitrobenzene-1-sulfonamide

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | C1 | S1 | N1 | Data not available |

| C1 | C2 | N2 | O3 | Data not available |

| F1 | C3 | C2 | C1 | Data not available |

Note: As of the last update, specific experimental crystallographic data for 3-Fluoro-2-nitrobenzene-1-sulfonamide is not publicly available. The tables are presented as a template for how such data would be structured.

Analysis of Supramolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent interactions, known as supramolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the crystal, such as its melting point and solubility.

For 3-Fluoro-2-nitrobenzene-1-sulfonamide, the primary supramolecular interactions are expected to be hydrogen bonds. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H protons) and acceptor (the oxygen atoms). The nitro group (-NO₂) also provides strong hydrogen bond acceptor sites.

A detailed analysis would describe the specific hydrogen bonding motifs. For example, molecules could be linked into chains or more complex networks through N-H···O hydrogen bonds, where the hydrogen from a sulfonamide group of one molecule interacts with an oxygen atom of a sulfonamide or nitro group of a neighboring molecule.

Other, weaker interactions, such as C-H···O and C-H···F interactions, may also play a role in stabilizing the crystal structure. The arrangement of the aromatic rings could also lead to π-π stacking interactions, further influencing the packing.

Interactive Data Table: Potential Hydrogen Bond Parameters for 3-Fluoro-2-nitrobenzene-1-sulfonamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O (Sulfonamide) | Data not available | Data not available | Data not available | Data not available |

| N-H···O (Nitro) | Data not available | Data not available | Data not available | Data not available |

Note: This table illustrates the type of data that would be obtained from a crystallographic study. The specific parameters are contingent on the experimental determination of the crystal structure.

Advanced Methodologies and Future Research Directions for 3 Fluoro 2 Nitrobenzene 1 Sulfonamide

Development of Novel Synthetic Routes

The primary and most direct route to 3-Fluoro-2-nitrobenzene-1-sulfonamide involves a two-step process commencing from appropriately substituted difluoronitrobenzenes. A key precursor, 3-fluoro-2-nitrobenzenesulfonyl chloride, is synthesized first, followed by amination to furnish the target sulfonamide.

A documented synthesis of the isomeric 2-fluoro-6-nitrobenzenesulfonamide suggests a highly analogous and effective pathway that can be applied for the synthesis of 3-fluoro-2-nitrobenzene-1-sulfonamide. researchgate.net This involves the initial reaction of a difluoronitrobenzene with a thiol, such as phenylmethanethiol, to achieve a regioselective nucleophilic aromatic substitution, yielding a thioether. Subsequent oxidative cleavage of this thioether with chlorine gas produces the corresponding sulfonyl chloride. researchgate.net

The final step in the synthesis of 3-Fluoro-2-nitrobenzene-1-sulfonamide is the reaction of the synthesized 3-fluoro-2-nitrobenzenesulfonyl chloride with aqueous ammonia (B1221849). researchgate.net This reaction proceeds as a standard nucleophilic acyl substitution at the sulfonyl chloride moiety.

| Step | Reactant(s) | Reagent(s) | Product | Description |

| 1 | 1,2-Difluoro-3-nitrobenzene | Phenylmethanethiol | 1-Fluoro-2-nitro-3-(phenylmethylthio)benzene | Regioselective nucleophilic aromatic substitution |

| 2 | 1-Fluoro-2-nitro-3-(phenylmethylthio)benzene | Chlorine (Cl2) | 3-Fluoro-2-nitrobenzenesulfonyl chloride | Oxidative cleavage of the thioether |

| 3 | 3-Fluoro-2-nitrobenzenesulfonyl chloride | Aqueous Ammonia (NH3(aq)) | 3-Fluoro-2-nitrobenzene-1-sulfonamide | Amination of the sulfonyl chloride |

Future research in this area could focus on developing more atom-economical and environmentally benign synthetic routes. This might include exploring direct C-H sulfonation and amination of 2-fluoronitrobenzene, thereby avoiding the use of thiols and chlorine gas. Additionally, flow chemistry methodologies could be investigated to enable a safer and more scalable synthesis of the sulfonyl chloride intermediate and the final sulfonamide product.

Exploration of Unprecedented Reactivity Patterns

The reactivity of 3-fluoro-2-nitrobenzene-1-sulfonamide is dictated by the interplay of its three functional groups. The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). The nitro group itself can undergo reduction to an amine, which would dramatically alter the electronic properties of the ring and its subsequent reactivity. The sulfonamide group offers sites for N-alkylation or arylation and can also direct metallation at the ortho position.

While specific studies on the reactivity of 3-fluoro-2-nitrobenzene-1-sulfonamide are not extensively documented, the behavior of analogous fluoro-nitro-aromatic compounds suggests several potential avenues for exploration. Future research should systematically investigate the SNAr reactions of this compound with a diverse range of nucleophiles (O, N, S, and C-based). The regioselectivity of these reactions, particularly the competition between substitution of the fluorine atom and potential reactions at the sulfonamide, would be of significant interest.

Furthermore, the selective reduction of the nitro group in the presence of the sulfonamide and fluorine is a synthetic challenge that warrants investigation. The resulting 3-fluoro-2-aminobenzene-1-sulfonamide would be a valuable building block for the synthesis of heterocyclic compounds.

Integration into Complex Molecular Architectures

The trifunctional nature of 3-fluoro-2-nitrobenzene-1-sulfonamide makes it an attractive starting material for the synthesis of more complex molecules, including those with potential pharmaceutical or material science applications. The sequential and selective manipulation of its functional groups can be envisaged to build intricate molecular frameworks.

For instance, the fluorine atom can serve as a handle for SNAr-based elaboration, the nitro group can be a precursor to a fused heterocyclic ring system via reduction and subsequent cyclization, and the sulfonamide nitrogen can be incorporated into larger macrocyclic structures.

Future research should focus on demonstrating the utility of this compound as a versatile building block. A systematic study of its application in diversity-oriented synthesis could lead to the generation of novel compound libraries for biological screening. For example, a potential synthetic sequence could involve an initial SNAr reaction at the fluorine position, followed by reduction of the nitro group and subsequent intramolecular cyclization to form a benzothiadiazine dioxide derivative.

Theoretical-Experimental Synergies in Understanding Reactivity and Selectivity

Computational chemistry can provide valuable insights into the reactivity and selectivity of 3-fluoro-2-nitrobenzene-1-sulfonamide. Density Functional Theory (DFT) calculations could be employed to model the electronic structure of the molecule, including mapping the electrostatic potential to identify the most electrophilic and nucleophilic sites.

Such theoretical studies can predict the activation energies for various reaction pathways, for example, for the SNAr reaction with different nucleophiles at the fluorine position. This can help in rationalizing experimentally observed regioselectivity and in designing more efficient reaction conditions.